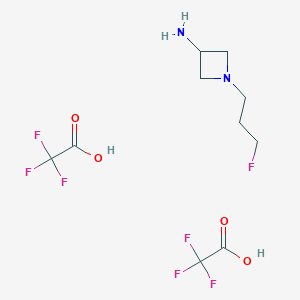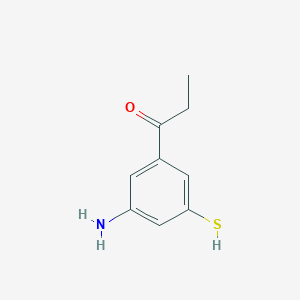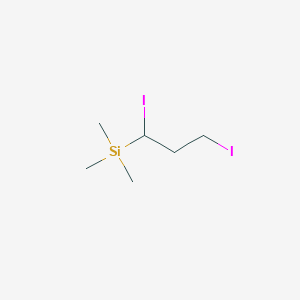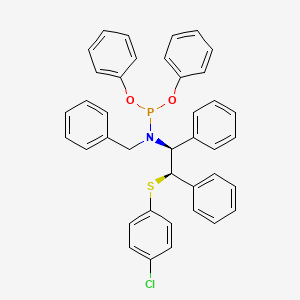![molecular formula C10H7BrN2O2 B14072910 (E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound features a bromine atom at the 4-position of the benzimidazole ring and an acrylic acid moiety at the 3-position, making it a unique and potentially valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzimidazoles involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of (E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce debrominated derivatives .
科学研究应用
作用机制
The mechanism of action of (E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the acrylic acid moiety can influence its binding affinity and specificity . The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes .
相似化合物的比较
Similar Compounds
- (E)-3-(4-Chloro-1H-benzo[d]imidazol-5-yl)acrylic acid
- (E)-3-(4-Fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid
- (E)-3-(4-Iodo-1H-benzo[d]imidazol-5-yl)acrylic acid
Uniqueness
(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs . The bromine atom’s size and electronegativity can affect the compound’s interactions with molecular targets and its overall stability .
属性
分子式 |
C10H7BrN2O2 |
|---|---|
分子量 |
267.08 g/mol |
IUPAC 名称 |
3-(4-bromo-1H-benzimidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-9-6(2-4-8(14)15)1-3-7-10(9)13-5-12-7/h1-5H,(H,12,13)(H,14,15) |
InChI 键 |
DLMOEPUHVNRQOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1C=CC(=O)O)Br)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


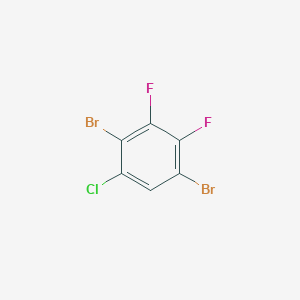
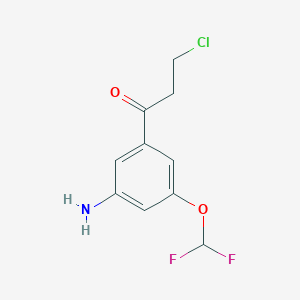
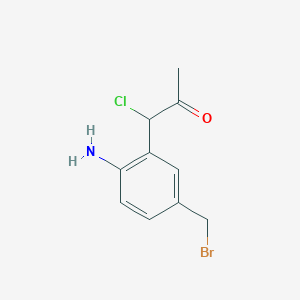
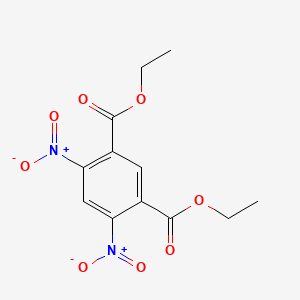
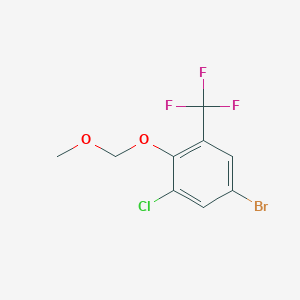
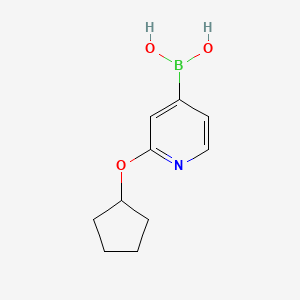


![5-Bromospiro[chroman-2,1'-cyclopropane]](/img/structure/B14072882.png)
![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
